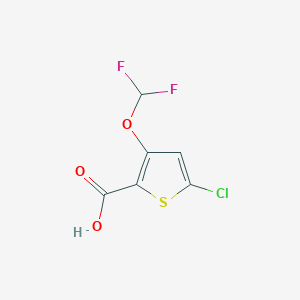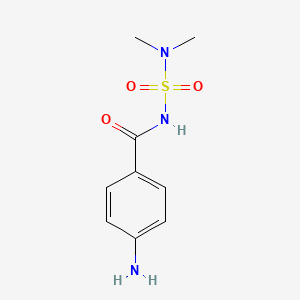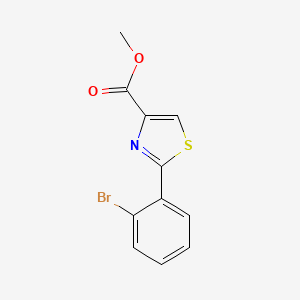
Tert-butyl 2-(3-allylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-allylphenyl)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the acetate moiety, which is further connected to a phenyl ring substituted with an allyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-allylphenyl)acetate typically involves the esterification of 2-(3-allylphenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-(3-allylphenyl)acetate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced at the ester moiety to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(3-allylphenyl)acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis reactions. It can also serve as a model substrate for investigating metabolic pathways involving esterases.
Medicine: The compound has potential applications in drug development. Its structural features make it a candidate for the synthesis of prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavoring agents. Its ester functionality imparts desirable olfactory properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-allylphenyl)acetate involves its interaction with specific molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The released acid can then interact with various cellular pathways, potentially exerting biological effects. The allyl group may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Comparaison Avec Des Composés Similaires
Tert-butyl acetate: A simpler ester with similar industrial applications but lacking the phenyl and allyl groups.
2-(3-allylphenyl)acetic acid: The parent acid of tert-butyl 2-(3-allylphenyl)acetate, used in similar synthetic applications.
Phenylacetate esters: A class of compounds with varying substituents on the phenyl ring, used in organic synthesis and industrial applications.
Uniqueness: this compound is unique due to the presence of both the tert-butyl and allyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl 2-(3-prop-2-enylphenyl)acetate |
InChI |
InChI=1S/C15H20O2/c1-5-7-12-8-6-9-13(10-12)11-14(16)17-15(2,3)4/h5-6,8-10H,1,7,11H2,2-4H3 |
Clé InChI |
FVUPTGLDFPVFRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC=CC(=C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)






![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride](/img/structure/B12070752.png)

